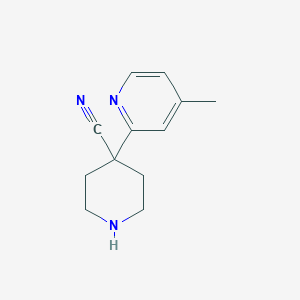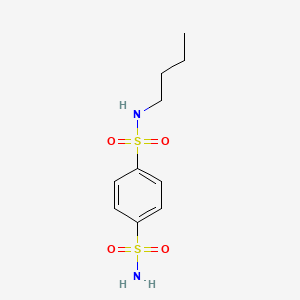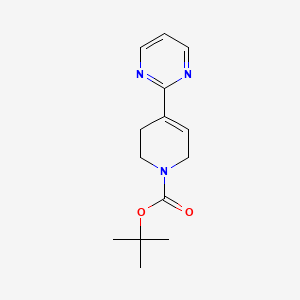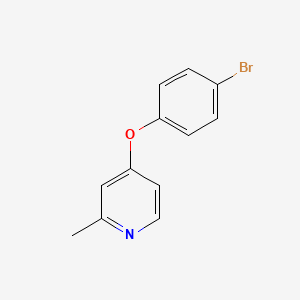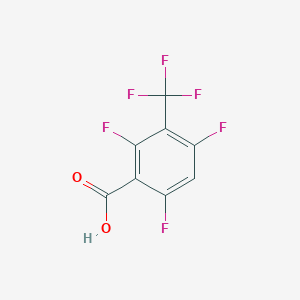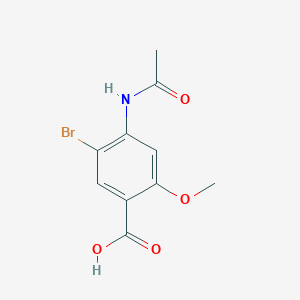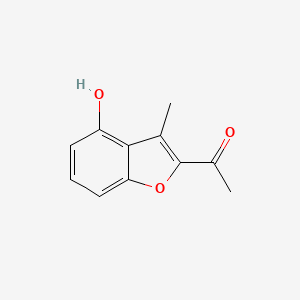
1-Benzyl-4-benzyloxypiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-benzyloxypiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom and a benzyloxy group attached to the fourth carbon of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-benzyloxypiperidine can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-benzyloxypiperidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl-4-benzyloxypiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-benzyloxypiperidine involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly by acting as an inhibitor of monoamine oxidase (MAO). This inhibition leads to increased levels of neurotransmitters such as dopamine and serotonin in the brain, which can have various physiological effects .
Comparison with Similar Compounds
4-Benzylpiperidine: Similar in structure but lacks the benzyloxy group.
1-Benzyl-4-piperidone: Another related compound used as an intermediate in organic synthesis.
Benzyl 4-hydroxy-1-piperidinecarboxylate: A derivative with different functional groups, used in the synthesis of pharmaceuticals.
Uniqueness: 1-Benzyl-4-benzyloxypiperidine is unique due to the presence of both benzyl and benzyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-benzyl-4-phenylmethoxypiperidine |
InChI |
InChI=1S/C19H23NO/c1-3-7-17(8-4-1)15-20-13-11-19(12-14-20)21-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2 |
InChI Key |
NMBJDLXKQWESDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(4-Bromo-1,2-thiazol-3-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8687149.png)
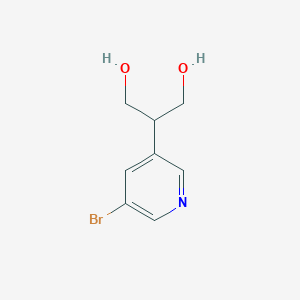
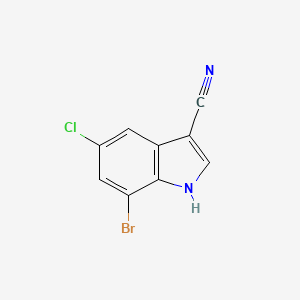
![3-[(3-ethoxy-3-oxopropyl)sulfamoyl]benzoic acid](/img/structure/B8687169.png)
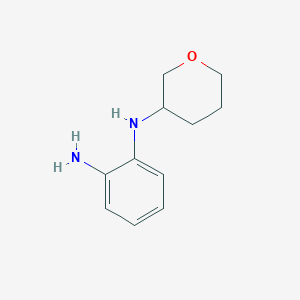
![1H-1,4,7-Triazonine, octahydro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8687182.png)
